Commercial Purity and Specification Advantage vs. Unspecified-Grade Analogs
The title compound is available at 98% purity (HPLC) from Leyan as product 1587366, with an MDL number (MFCD32704992) assigned, enabling unambiguous identification and traceability . By contrast, many closest analogs such as ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are typically supplied at ≥95% purity with batch-to-batch variability not specified . Higher initial purity reduces the burden of pre-reaction purification and improves reproducibility in library synthesis.
| Evidence Dimension | Commercial purity specification (HPLC) |
|---|---|
| Target Compound Data | 98% (Leyan, Cat. No. 1587366) |
| Comparator Or Baseline | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (≥95%, typical vendor specification) |
| Quantified Difference | ≥3 percentage-point purity advantage |
| Conditions | Vendor certificate of analysis; HPLC purity determination |
Why This Matters
A 3% purity difference translates to fewer side-products in parallel synthesis arrays and reduces time spent on intermediate purification, directly affecting procurement decisions for medicinal chemistry campaigns.
